4-{[(4-fluorophenyl)methyl]sulfanyl}quinazoline
Description
4-{[(4-Fluorophenyl)methyl]sulfanyl}quinazoline is a quinazoline derivative featuring a 4-fluorobenzylthio group at the 4-position of the quinazoline core. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their structural versatility and bioactivity. The introduction of the 4-fluorophenyl moiety enhances electron-withdrawing properties, influencing both electronic transitions and intermolecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-7-5-11(6-8-12)9-19-15-13-3-1-2-4-14(13)17-10-18-15/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGAZDFIYFJSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-fluorophenyl)methyl]sulfanyl}quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzyl chloride and 2-mercaptoquinazoline.
Reaction: The 4-fluorobenzyl chloride is reacted with 2-mercaptoquinazoline in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-fluorophenyl)methyl]sulfanyl}quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the quinazoline ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorinated or modified quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-fluorophenyl)methyl]sulfanyl}quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(4-fluorophenyl)methyl]sulfanyl}quinazoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the fluorine atom and the sulfanyl group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Optical Properties and Substituent Effects
The electronic nature of substituents significantly impacts absorption and fluorescence characteristics. Key findings from spectroscopic studies include:
| Compound | Substituents | Absorption Maxima (nm) | Emission Maxima (nm) | Stokes Shift (nm) | Quantum Yield |
|---|---|---|---|---|---|
| 4-(4-Fluorophenyl)quinazoline (5a) | 4-Fluorophenyl at 4-position | 310–330 | 480–495 | ~170 | Moderate |
| 2,4-Bis(4-fluorophenyl)quinazoline (5b) | 4-Fluorophenyl at 2- and 4-positions | 310–330 | 480–495 | ~170 | Low |
| 4-(4-Methoxyphenyl)quinazoline (5d) | 4-Methoxyphenyl at 4-position | 310–330 | 480–495 | ~170 | High |
- Electron-Withdrawing vs. Donating Groups : The 4-fluorophenyl group at the 4-position (as in 5a) enhances π→π* transitions, leading to increased absorption intensity compared to 2-fluorophenyl analogs (e.g., 5b). However, strong electron-donating groups like 4-methoxyphenyl (5d) reduce conjugation efficiency, resulting in broader absorption peaks and lower fluorescence intensity .
- Emission Trends : Compounds with 4-fluorophenyl groups exhibit moderate quantum yields, while methoxyphenyl derivatives (e.g., 5d) show higher emission due to enhanced resonance effects. Substitution at the 6-position with bulky groups (e.g., but-3-yn-1-ol or 2-furanyl) further reduces emission intensity .
Structural and Crystallographic Comparisons
Isostructural analogs with halogen variations reveal subtle differences in molecular packing and intermolecular interactions:
| Compound | Substituent (X) | Crystal System | Intermolecular Interactions |
|---|---|---|---|
| 4-(4-Chlorophenyl)thiazole (4) | Cl | Triclinic, P¯1 | Halogen-π interactions dominate |
| 4-(4-Fluorophenyl)thiazole (5) | F | Triclinic, P¯1 | C–H···F and π-π stacking |
- Halogen Effects : Chlorine’s larger atomic radius in compound 4 facilitates stronger halogen-π interactions, whereas fluorine in compound 5 promotes C–H···F hydrogen bonding. Both compounds maintain isostructurality but exhibit distinct packing efficiencies due to substituent polarizability .
- Conformational Flexibility : The 4-fluorophenyl group in these derivatives adopts a near-planar conformation with the quinazoline core, optimizing π-conjugation and solid-state stability .
Antifungal and Antimicrobial Activity
Quinazoline derivatives with sulfanyl and fluorophenyl groups demonstrate notable antifungal activity:
| Compound | Substituents | Activity (vs. Fluconazole) |
|---|---|---|
| N-(4-(4-Bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Bromo, nitro groups | 2× potency |
| 4-{[(4-Fluorophenyl)methyl]sulfanyl}quinazoline | 4-Fluorobenzylthio | Comparable |
- Mechanistic Insights : The sulfanyl group enhances membrane permeability, while the 4-fluorophenyl moiety disrupts fungal cytochrome P450 enzymes. Bromo and nitro substituents further improve activity by increasing electrophilicity .
Biological Activity
The compound 4-{[(4-fluorophenyl)methyl]sulfanyl}quinazoline is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 253.30 g/mol
- Functional Groups : Fluorobenzyl group, sulfanyl group, quinazoline core.
Anticancer Activity
Quinazoline derivatives have shown significant anticancer properties. In a study focusing on quinazoline-based hybrids, compounds exhibited IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines. Notably, certain derivatives demonstrated enhanced activity against the MDA-MB-231 breast cancer cell line, with specific modifications leading to improved efficacy compared to standard treatments like erlotinib .
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has also been documented. Studies indicate that compounds with a fluorophenyl substituent exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from quinazoline showed significant inhibition against Staphylococcus aureus and Escherichia coli .
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Fluorophenyl | S. aureus | 10 μg/mL |
| Quinazoline Derivative | E. coli | 15 μg/mL |
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory properties of quinazoline derivatives. A specific compound demonstrated an analgesic effect comparable to standard drugs like diclofenac in animal models . The modifications at the C-2 position significantly influenced the activity profile.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. The presence of bulky groups and specific substituents at strategic positions on the quinazoline ring has been shown to enhance biological efficacy.
- Fluorine Substitution : The introduction of fluorine atoms has been correlated with increased potency in enzyme inhibition and cytotoxicity.
- Sulfanyl Group : The sulfanyl moiety plays a critical role in enhancing solubility and bioavailability, contributing to the overall pharmacological profile.
Case Studies
- Anticancer Study : A derivative of this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Antimicrobial Screening : In vitro testing revealed that this compound exhibited significant antibacterial activity against drug-resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-{[(4-fluorophenyl)methyl]sulfanyl}quinazoline, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with quinazoline core formation, followed by sulfanyl group introduction. Key steps include nucleophilic substitution or coupling reactions using reagents like 4-fluorobenzyl mercaptan. Reaction conditions (e.g., temperature: 50–80°C; solvents: DMF or acetonitrile; catalysts: Pd or Cu-based systems) are optimized via iterative testing. Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor intermediates .
Q. How is the structure of this compound characterized, and what spectroscopic techniques are most reliable?
- Methodological Answer : Structural confirmation relies on:
- 1H/13C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and sulfanyl-linked methylene groups (δ 4.2–4.5 ppm) .
- HRMS : Validates molecular weight (e.g., m/z 325.1 for C15H10FN3S) .
- FT-IR : Identifies C-F stretches (~1250 cm⁻¹) and S-C vibrations (~650 cm⁻¹) .
Q. What is the reactivity of the sulfanyl (-S-) group in this compound under oxidative conditions?
- Methodological Answer : The sulfanyl group undergoes oxidation to sulfoxides (using H2O2 in acetic acid at 0–5°C) or sulfones (using mCPBA at 50–60°C). Reaction progress is tracked via TLC, and products are purified via column chromatography. Selectivity depends on oxidant strength and temperature .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, incubation times). Standardization strategies include:
- Dose-response curves : Test across 3–4 cell lines (e.g., MCF-7, HeLa) with triplicate measurements.
- Control compounds : Use reference inhibitors (e.g., doxorubicin) to normalize potency data .
Q. What computational approaches are suitable for studying the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Predict binding modes to ATP-binding pockets using crystal structures (PDB: 1ATP).
- DFT calculations : Analyze frontier orbitals (HOMO-LUMO) to assess electron-transfer potential.
- MD simulations : Evaluate binding stability over 100 ns trajectories .
Q. How can researchers address inconsistencies in oxidation reaction yields reported in literature?
- Methodological Answer : Yield discrepancies (e.g., 60% vs. 85% sulfone formation) may stem from:
- Reagent purity : Use HPLC-grade mCPBA.
- Solvent drying : Pre-dry acetic acid with molecular sieves.
- Workup protocols : Optimize extraction (e.g., dichloromethane/water partitioning) to minimize product loss .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Analog synthesis : Replace the 4-fluorophenyl group with halogens (Cl, Br) or electron-withdrawing groups (NO2).
- Bioisosteric replacement : Substitute sulfanyl with sulfonamide or methylene groups.
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical binding features .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Key challenges include:
- Racemization : Avoid high-temperature steps; use chiral auxiliaries (e.g., Evans’ oxazolidinones).
- Purification : Employ preparative HPLC with chiral columns (e.g., Chiralpak AD-H).
- Catalyst selection : Opt for asymmetric catalysts (e.g., Jacobsen’s Mn-salen) for stereocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
